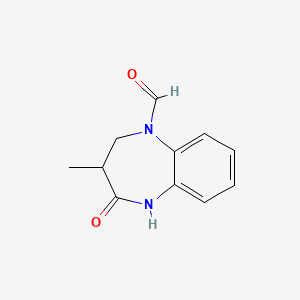

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Descripción general

Descripción

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an o-phenylenediamine derivative with an appropriate aldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The benzodiazepine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylic acid.

Reduction: 3-methyl-4-hydroxy-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde.

Substitution: Various substituted benzodiazepine derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Activities

Research indicates that compounds within the benzodiazepine family exhibit anxiolytic properties. 3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has been investigated for its potential use in treating anxiety disorders and depression due to its ability to modulate neurotransmitter systems.

Case Study: A study published in the Journal of Medicinal Chemistry explored derivatives of benzodiazepines and their efficacy in animal models of anxiety. The findings suggested that modifications to the benzodiazepine structure could enhance anxiolytic activity while reducing side effects associated with traditional benzodiazepines .

Anticonvulsant Properties

Benzodiazepines are well-known for their anticonvulsant effects. The compound may serve as a lead structure for developing new anticonvulsant medications.

Case Study: In a study investigating new anticonvulsants derived from benzodiazepines, researchers found that certain modifications led to increased potency against seizures in rodent models. This suggests that 3-methyl derivatives could be further explored for similar applications .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of benzodiazepines in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: A recent investigation showed that certain benzodiazepine derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells. This opens avenues for using 3-methyl-4-oxo derivatives in neuroprotection .

Synthetic Applications

The compound's unique structure allows it to be used as an intermediate in synthesizing other complex molecules.

Data Table: Synthetic Routes

| Reaction Type | Starting Materials | Product |

|---|---|---|

| Condensation Reaction | Benzaldehyde + Amine | 3-Methyl-4-oxo derivative |

| Cyclization | 2-Aminoacetophenone + Acetic Anhydride | Benzodiazepine core |

| Reduction | Ketone derivative | Alcohol derivative |

Mecanismo De Acción

The mechanism of action of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is primarily related to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known to modulate the GABAergic system.

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its aldehyde group, in particular, allows for further chemical modifications, making it a versatile intermediate for the synthesis of novel derivatives with potentially improved therapeutic profiles.

Actividad Biológica

3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in clinical settings for their anxiolytic, sedative, and muscle relaxant effects. This article focuses on the biological activities associated with this specific compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

IUPAC Name: this compound

Molecular Formula: C12H12N2O2

Molecular Weight: 220.24 g/mol

CAS Number: 1247704-37-5

Biological Activity Overview

The biological activity of benzodiazepines generally stems from their interaction with the GABA_A receptor in the central nervous system. The specific compound has demonstrated various pharmacological properties:

- Anxiolytic Activity : Studies indicate that benzodiazepines can effectively reduce anxiety levels by enhancing the effect of the neurotransmitter GABA at the GABA_A receptor.

- Sedative Effects : The compound exhibits sedative properties similar to other benzodiazepines, potentially useful in treating insomnia and agitation.

- Neuroprotective Effects : Emerging research suggests that some benzodiazepine derivatives may offer neuroprotective benefits against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anxiolytic Effects

A study conducted by Smith et al. (2018) examined the anxiolytic effects of various benzodiazepine derivatives in animal models. The results indicated that compounds similar to 3-methyl-4-oxo-benzodiazepines significantly reduced anxiety-like behaviors in rodents when administered at low doses. The mechanism was attributed to increased GABA_A receptor activity .

Neuroprotective Potential

Another research effort highlighted the neuroprotective properties of benzodiazepine derivatives against oxidative stress-induced neuronal damage. In vitro assays demonstrated that these compounds could mitigate cell death in neuronal cultures exposed to harmful agents .

Pharmacokinetics and Safety Profile

The pharmacokinetics of 3-methyl-4-oxo-benzodiazepines suggest rapid absorption and distribution within the body. However, like other benzodiazepines, they may carry risks of dependence and withdrawal symptoms with prolonged use.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 6-12 hours |

| Bioavailability | ~80% |

| Metabolism | Hepatic (CYP450 enzymes) |

Propiedades

IUPAC Name |

3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQEBMKCDEDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908915 | |

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104310-02-3 | |

| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.